molecular formula C10H13N3O B1529310 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile CAS No. 1342241-76-2

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile

Cat. No.: B1529310
CAS No.: 1342241-76-2
M. Wt: 191.23 g/mol
InChI Key: QBCKYQNWVNTKGJ-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile (CAS 1342241-76-2) is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This carbonitrile-functionalized pyridine derivative is characterized by a (2-methoxyethyl)(methyl)amino substituent, a structural feature that is of significant interest in medicinal chemistry and pharmaceutical research. The compound is typically provided as a high-purity material, with common specifications reaching 98% purity, and is intended for research applications only . In a research context, this compound serves as a valuable synthetic intermediate and building block. Its primary research application lies in the development and synthesis of novel pharmaceutical compounds, where it can be utilized as a reference standard for drug impurities and related substances . The molecular structure, featuring both electron-donating amino and nitrile groups, makes it a versatile precursor for constructing more complex molecules, particularly in the exploration of new kinase inhibitors or other small-molecule therapeutics where the pyridine-carbonitrile core is a privileged scaffold. For safe handling, researchers are advised to wear appropriate personal protective equipment, including protective gloves, protective clothing, and eye protection . To maintain stability and purity, it is recommended that the product be stored at -4°C for short-term use (1-2 weeks) and at -20°C for longer-term preservation (1-2 years) . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for use in humans or animals.

Properties

IUPAC Name

4-[2-methoxyethyl(methyl)amino]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(5-6-14-2)10-3-4-12-9(7-10)8-11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCKYQNWVNTKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a pyridine ring substituted with a carbonitrile group and an amino group connected to a methoxyethyl chain, making it a candidate for various pharmacological applications.

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O
  • Molecular Weight : Approximately 206.24 g/mol

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways, leading to cell death or growth inhibition.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent . A study on similar pyridine compounds demonstrated their ability to inhibit prostaglandin E2 (PGE2) production, which is crucial in inflammatory responses. The IC50 value for inhibition was reported at approximately 123 nM, indicating significant potency compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties . In vitro studies have indicated that derivatives of pyridine can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A series of experiments conducted on various pyridine derivatives revealed that modifications at the amino group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxyethyl chain was found to increase lipophilicity, thereby improving membrane penetration.
  • Anti-inflammatory Mechanism Study : In vivo studies demonstrated that treatment with this compound reduced edema in animal models by inhibiting the NF-kB signaling pathway, which is pivotal in mediating inflammatory responses .
  • Anticancer Activity Assessment : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines showed promising results, with significant reductions in cell viability observed at low micromolar concentrations. The study suggested further exploration into its mechanism of action and potential as a lead compound for drug development .

Scientific Research Applications

Antiparasitic Activity

Research has indicated that compounds similar to 4-[(2-methoxyethyl)(methyl)amino]pyridine-2-carbonitrile exhibit antiparasitic properties. For instance, studies have shown that modifications of pyridine derivatives can lead to significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structural variations in these compounds often correlate with their biological efficacy, suggesting that similar modifications could enhance the activity of this compound against malaria parasites .

Protein Kinase Inhibition

This compound may also play a role in inhibiting specific protein kinases involved in various diseases, including cancer. Research has highlighted the importance of protein kinases like IKKε and TBK1 in oncogenesis and inflammatory disorders. Compounds that inhibit these kinases can potentially be developed into therapeutic agents for treating cancers associated with aberrant kinase activity .

Case Study 1: Antiparasitic Efficacy

A study investigated the structure-activity relationship (SAR) of thieno[2,3-b]pyridine derivatives, revealing that specific substitutions led to increased potency against P. falciparum. The findings suggest that similar structural motifs in this compound could yield compounds with improved antimalarial properties .

Case Study 2: Cancer Treatment Potential

Research into inhibitors targeting IKKε and TBK1 has shown promise for treating cancers such as breast and ovarian cancer. Compounds structurally related to this compound could be evaluated for their ability to inhibit these kinases, potentially offering new avenues for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile with related compounds:

Compound Name Core Structure Substituents at Position 4 Key Functional Groups Biological Activity (Inferred)
This compound Pyridine-2-carbonitrile (2-Methoxyethyl)(methyl)amino Carbonitrile, methoxyethyl Pharmaceutical intermediate
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile () Pyridine-3-carbonitrile 4-Methyl, 6-(4-methoxyphenyl), 2-oxo Carbonitrile, methoxyphenyl Not specified
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () Dihydropyrimidine 2-Methoxyethylsulfanyl, 4-isobutyl, 6-oxo Carbonitrile, sulfanyl Chemotherapeutic potential
3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile () Thienopyridine 3-Amino, 4-methyl, 6-(4-chlorophenyl) Carbonitrile, thieno ring Not specified
Key Observations:

Core Structure Variability: The target compound and ’s derivative share a pyridine backbone but differ in carbonitrile positioning (2 vs. 3). ’s dihydropyrimidine and ’s thienopyridine highlight fused-ring systems, which may confer distinct electronic and steric properties compared to simple pyridines.

Sulfanyl () and thieno () groups may alter redox properties or metabolic stability.

Target Compound (Inferred from –10):
  • Likely synthesized via alkylation of a pyridine precursor with a methoxyethyl halide, followed by methylation of the amino group. Similar to the synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol in , which involves reacting 2-methoxyethylamine with bromoethanol .
Comparative Syntheses:
  • : Alkylation of a thiol-containing pyrimidine with 1-bromo-2-methoxyethane under basic conditions (43% yield).
  • : Multi-step condensation likely involving cyclization of substituted acetophenones with cyanoacetamide.

Physicochemical Properties

  • Solubility : The methoxyethyl group in the target compound likely enhances aqueous solubility compared to hydrophobic analogs like ’s chlorophenyl derivative.

Preparation Methods

Nucleophilic Substitution with 2-Methoxyethyl(methyl)amine

  • Reaction Conditions:
    The 4-chloropyridine-2-carbonitrile is reacted with 2-methoxyethyl(methyl)amine in a polar aprotic solvent such as dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP).
  • Base Addition:
    A base such as potassium carbonate or sodium carbonate is added to deprotonate the amine and facilitate nucleophilic attack. Carbonates are preferred in finely powdered form and used in 2-5 fold excess to ensure complete reaction.
  • Temperature:
    The reaction is carried out at temperatures between 80 °C and 120 °C. Lower temperatures (<80 °C) result in low conversion, while temperatures above 140 °C lead to degradation and darkening of the reaction mixture.
  • Reaction Time:
    Typically, several hours of stirring under inert atmosphere are sufficient for completion.

Work-up and Purification

  • After reaction completion, the mixture is cooled and diluted with water or an organic solvent such as ethyl acetate.
  • The organic layer is separated, washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography or recrystallization from suitable solvents such as alcohols or ethers.

Alternative Preparation Routes

Catalytic Hydrogenation of Nitrile Precursors

  • In some cases, the nitrile group is introduced via catalytic cyanation of 4-substituted pyridine derivatives, followed by hydrogenation to reduce any nitro or other groups to amines.
  • Catalysts such as palladium on activated carbon or Raney nickel under mild hydrogen pressure (around 50 psi) at room temperature to 55 °C are used.
  • This method is advantageous for avoiding by-products and simplifying purification steps.

Reaction Parameters and Optimization

Parameter Preferred Range/Condition Notes
Solvent DMF, DMAc, NMP Polar aprotic solvents facilitate substitution
Base Potassium carbonate, Sodium carbonate (finely powdered) 2-5 equivalents preferred
Temperature 80 - 120 °C Avoid >140 °C to prevent degradation
Reaction Time Several hours (typically 4-8 h) Monitored by TLC or HPLC
Catalyst (if hydrogenation used) Pd/C or Raney Ni, 50 psi H2 pressure Room temperature to 55 °C
Work-up solvents Ethyl acetate, alcohols, ethers For extraction and recrystallization

Research Findings and Advantages

  • The use of carbonates as bases in nucleophilic substitution reactions provides cleaner reactions with fewer side products compared to stronger bases or alkoxides.
  • Maintaining the reaction temperature below 140 °C prevents decomposition and darkening of the reaction mixture, improving yield and purity.
  • Catalytic hydrogenation steps using Pd/C or Raney nickel are effective for converting intermediate nitro or other groups to amines without forming disruptive by-products, simplifying purification.
  • Isolation of the product as a salt (e.g., hydrochloride or sulfate) is recommended due to the free base's sensitivity to oxidation, enhancing stability and ease of handling.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Notes
Nucleophilic substitution 4-Chloropyridine-2-carbonitrile + 2-methoxyethyl(methyl)amine, K2CO3, DMF, 80-120 °C High conversion expected Base in excess, polar aprotic solvent
Catalytic hydrogenation Pd/C or Raney Ni, H2 (50 psi), RT to 55 °C Clean reduction of intermediates Avoids by-products, mild conditions
Work-up and purification Extraction with EtOAc, drying, chromatography Pure product Use alcohols/ethers for salt formation
Salt formation (optional) HCl or H2SO4 in alcohol/ether solvent Stable salt form Prevents oxidation of free base

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 2
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4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile

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